molecular formula C22H26N4O4 B10981678 ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate

ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate

Cat. No.: B10981678
M. Wt: 410.5 g/mol
InChI Key: XMGQZFDBXNZQDM-UHFFFAOYSA-N
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Description

Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with a glycinamide-piperazine hybrid moiety. The structure comprises three key components:

  • Benzoate ester backbone: Provides lipophilicity and serves as a scaffold for functionalization.
  • Glycine spacer: Acts as a flexible linker, enabling conformational adaptability.
  • 4-Phenylpiperazine group: A nitrogen-rich heterocycle often associated with bioactivity in pharmaceuticals, particularly in central nervous system (CNS) targeting .

Synthesis likely involves carbodiimide-mediated coupling of glycyl intermediates with 4-phenylpiperazine, followed by esterification of the benzoic acid precursor.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-[[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate

InChI

InChI=1S/C22H26N4O4/c1-2-30-21(28)17-8-10-18(11-9-17)24-20(27)16-23-22(29)26-14-12-25(13-15-26)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,23,29)(H,24,27)

InChI Key

XMGQZFDBXNZQDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method A: Reductive Amination

  • Starting Materials : 4-Nitrophenylpiperazine or 1-(4-nitrophenyl)piperazine.

  • Reaction Conditions : Catalytic hydrogenation using Pd/C or Raney nickel in ethanol or methanol.

  • Mechanism : Nitro group reduction to amine under hydrogenation.

Example Protocol :

  • Dissolve 1-(4-nitrophenyl)piperazine (10 g) in ethanol (350 mL).

  • Add 10% Pd/C (0.5 g) and hydrogenate at 20°C for 12 hours.

  • Filter, extract with dichloromethane, and purify via column chromatography.
    Yield : ~80%.

Method B: Nucleophilic Aromatic Substitution

  • Starting Materials : 4-Chlorophenylpiperazine and phenylamine.

  • Reaction Conditions : Heating with a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).

Key Challenges : Lower yields (~50–60%) due to steric hindrance and side reactions.

Method Reagents/Catalysts Yield Purity
Reductive AminationPd/C, H₂, EtOH80–85%>99%
Nucleophilic SubstitutionK₂CO₃, DMF50–60%~90%

Glycyl Amide Formation

The glycyl group is introduced via amide bond formation between glycine and 4-phenylpiperazine.

Step 1: Activation of Glycine

Glycine is typically activated as an acid chloride or via carbodiimide coupling:

  • Acid Chloride Route : Glycine reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form glycyl chloride.

  • Carbodiimide Route : Use of EDCI/HOBT or DCC/DMAP for direct coupling.

Example Protocol (EDCI/HOBT) :

  • Dissolve glycine (1.2 eq) and 4-phenylpiperazine (1 eq) in DMF.

  • Add EDCI (1.1 eq) and HOBT (1 eq), stir at 0°C for 1 hour, then RT for 12 hours.
    Yield : ~70–80%.

Step 2: Piperazine Coupling

The activated glycine reacts with 4-phenylpiperazine to form N-[(4-phenylpiperazin-1-yl)carbonyl]glycine.

Key Reagents :

  • Base : Triethylamine (TEA) or DIPEA.

  • Solvent : DMF, DCM, or THF.

Coupling to Ethyl 4-Aminobenzoate

The final step involves attaching the glycyl-piperazine intermediate to ethyl 4-aminobenzoate.

Method 1: Direct Amide Coupling

Ethyl 4-aminobenzoate is deprotonated and coupled using activated glycyl-piperazine:

  • Deprotection : Remove any protecting groups (e.g., Boc) from the amino group using TFA.

  • Coupling : React with activated glycyl-piperazine in the presence of HATU/DIPEA.

Example Protocol :

  • Dissolve ethyl 4-aminobenzoate (1 eq) in DMF.

  • Add HATU (1.1 eq), DIPEA (2 eq), and glycyl-piperazine intermediate (1.1 eq).

  • Stir at RT for 12–24 hours.
    Yield : ~60–70%.

Method 2: Esterification and Subsequent Functionalization

  • Esterify 4-Aminobenzoic Acid : Use thionyl chloride (SOCl₂) in ethanol to form ethyl 4-aminobenzoate.

  • Acylation : React with glycyl-piperazine chloride or activated glycyl-piperazine.

Example Protocol (Esterification) :

  • Reflux 4-aminobenzoic acid (1 eq) with SOCl₂ (excess) in ethanol for 6 hours.

  • Distill off SOCl₂ and ethanol, yielding ethyl 4-aminobenzoate.
    Yield : ~90%.

Purification and Characterization

Critical steps include:

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

  • Crystallization : Ethyl acetate or dichloromethane.

Analytical Data :

Technique Key Observations
¹H NMR Peaks for piperazine protons (δ 2.5–3.5 ppm), glycyl methylene (δ 3.8–4.2 ppm), and benzoate aromatic protons (δ 7.5–8.1 ppm).
LC-MS [M+H]⁺ peak at m/z 410.5 (calculated).

Challenges and Optimization

  • Side Reactions : Hydrolysis of the ester group under acidic conditions.

  • Regioselectivity : Controlling coupling at the para position of the benzoate.

  • Yield Losses : Multi-step purification reduces overall efficiency.

Solutions :

  • Protecting Groups : Use Boc or Fmoc to protect amines during synthesis.

  • Solvent Choice : DMF or DCM for improved solubility of intermediates.

Comparative Analysis of Methods

Parameter Reductive Amination Nucleophilic Substitution EDCI/HOBT Coupling HATU/DIPEA Coupling
Yield 80–85%50–60%70–80%60–70%
Purity >99%~90%>95%>95%
Reaction Time 12–24 hours4–6 hours12–24 hours12–24 hours
Catalyst/Reagents Pd/C, H₂K₂CO₃, DMFEDCI, HOBTHATU, DIPEA

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Analogs: Piperazine-Containing Quinolones

Compounds such as 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-quinolinecarboxylic acids () share the 4-phenylpiperazine motif but differ in core structure (quinoline vs. benzoate) and biological targets:

Feature Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate Quinolone-Piperazine Derivatives (e.g., 5a–m)
Core Structure Benzoate ester Quinolinecarboxylic acid
Key Substituents Glycyl-carbamoyl-piperazine Aroyl/sulfonyl-piperazine
Molecular Weight ~447.5 g/mol (estimated) 550–600 g/mol
Biological Activity Hypothesized CNS modulation Antibacterial (DNA gyrase inhibition)
Synthesis Likely EDCl/HOBt-mediated coupling Triethylamine/aroyl halide coupling

Agrochemical Benzoate Esters

Pesticidal benzoates like tribenuron-methyl () highlight how substituent variation dictates application:

Feature This compound Tribenuron-Methyl
Core Structure Benzoate ester Benzoate ester
Key Substituents Glycyl-carbamoyl-piperazine Sulfonylurea-pyrimidinyl
Molecular Weight ~447.5 g/mol 395.3 g/mol
Application Pharmaceutical research (speculative) Herbicide (acetolactate synthase inhibitor)
Synthesis Amide coupling Sulfonylation reactions

The phenylpiperazine group in the target compound introduces nitrogen-based polarity, contrasting with the sulfonylurea’s herbicidal efficacy.

Research Findings and Functional Insights

  • Synthetic Flexibility : The glycine linker allows modular substitution, enabling rapid analog generation for structure-activity relationship (SAR) studies. Piperazine coupling strategies are well-established in both pharmaceutical and agrochemical synthesis .
  • Solubility and Bioavailability: The glycyl moiety may enhance aqueous solubility compared to purely aromatic systems (e.g., quinolones), though this requires experimental validation.
  • Target Specificity: Piperazine derivatives often exhibit affinity for serotonin or dopamine receptors, suggesting CNS applications. In contrast, quinolones target bacterial enzymes, and pesticidal benzoates disrupt plant metabolic pathways.

Biological Activity

Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that include a piperazine ring and a benzoate moiety. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H26N2O3C_{22}H_{26}N_{2}O_{3} with a molecular weight of approximately 410.5 g/mol. It features:

  • A piperazine ring , which is known for its diverse pharmacological properties.
  • An ethyl ester functional group, contributing to its solubility and bioavailability.
  • A benzoate moiety , which may enhance interactions with biological targets.

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial in the treatment of various psychiatric disorders, including anxiety and depression.

Neuropharmacological Effects

Research indicates that compounds containing piperazine structures often display:

  • Antidepressant properties by modulating serotonin levels.
  • Anxiolytic effects, potentially aiding in anxiety management.
  • Antipsychotic activities through dopamine receptor antagonism .

Antimicrobial Activity

Preliminary studies have evaluated the compound's antibacterial and antifungal properties. The results demonstrated:

  • Antibacterial Activity : Effective against various pathogenic strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound was tested at concentrations of 250 µg/ml and 500 µg/ml, showing significant inhibition zones compared to standard antibiotics like streptomycin .
PathogenInhibition Zone (mm) at 250 µg/mlInhibition Zone (mm) at 500 µg/ml
Staphylococcus aureus1525
Escherichia coli1220
Bacillus subtilis1018
  • Antifungal Activity : Tested against Candida albicans and Aspergillus niger, showing effective inhibition comparable to ketoconazole .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : Reaction of 4-phenylpiperazine with glycine derivatives to form N-(4-phenylpiperazin-1-yl)glycine.
  • Acylation Reaction : The resulting amine is acylated with ethyl 4-amino benzoate under controlled conditions to yield the final product.

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Psychiatric Disorders : A study demonstrated that derivatives similar to this compound showed promising results in reducing anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.
  • Antimicrobial Efficacy : Another investigation reported enhanced antibacterial activity in compounds structurally related to this benzoate derivative, emphasizing the importance of structural modifications in developing effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate, and what are common pitfalls during synthesis?

Methodological Answer: The synthesis typically involves sequential coupling reactions. First, the 4-phenylpiperazine moiety is functionalized with a carbonyl group via carbodiimide-mediated coupling (e.g., EDCl/HOBt) to generate the intermediate N-[(4-phenylpiperazin-1-yl)carbonyl]glycine. This intermediate is then coupled to ethyl 4-aminobenzoate using similar conditions. Key challenges include:

  • Steric hindrance : The bulky 4-phenylpiperazine group may reduce coupling efficiency; microwave-assisted synthesis can improve yields .
  • Byproduct formation : Unreacted glycine derivatives may persist, requiring purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
  • Amide bond stability : Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the glycyl-amide bond .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, ethyl CH₃), δ 4.3 ppm (quartet, ethyl CH₂), δ 7.2–8.1 ppm (aromatic protons). The piperazine N–H protons (δ 2.5–3.5 ppm) may split due to restricted rotation .
    • ¹³C NMR : Carbonyl signals at ~165–170 ppm (ester and amide groups) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z ~465 (exact mass depends on isotopic purity) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures using intensity data, though twinning or centrosymmetric ambiguities may require Flack parameter analysis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer: Crystallographic challenges include:

  • Enantiomer ambiguity : Use Flack’s x parameter (superior to Rogers’ η) to distinguish chiral centers in near-centrosymmetric structures .
  • Twinning : SHELXD/SHELXE can deconvolute twinned datasets, especially for high-throughput phasing .
  • Hydrogen bonding : Analyze piperazine N–H∙∙∙O interactions with benzoate carbonyls to validate packing models .

Q. What strategies optimize structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Substituent variation : Replace the 4-phenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor affinity. For example, trifluoromethyl analogs show enhanced metabolic stability .
  • Bioisosteric replacements : Substitute the tetrazole ring (as in related compounds) with carboxylate or sulfonamide groups to compare potency .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., piperazine N–H with kinase ATP-binding pockets) .

Q. How can contradictory biological activity data in literature be reconciled?

Methodological Answer:

  • Impurity profiling : Use HPLC-MS to detect trace intermediates (e.g., unreacted glycine derivatives) that may skew bioassay results .
  • Assay variability : Standardize cell-based assays (e.g., fixed ATP concentrations for kinase inhibition studies) to minimize false negatives .
  • Solvent effects : Compare DMSO vs. aqueous solubility; precipitation in buffer may underreport IC₅₀ values .

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